molecular formula C21H18ClN7O2 B4064886 1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B4064886
M. Wt: 435.9 g/mol
InChI Key: WRPQUFZGQDGJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C21H18ClN7O2 and its molecular weight is 435.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine is 435.1210505 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Arylpiperazine Derivatives Metabolism and Effects

Arylpiperazine derivatives, including those related to the chemical compound , have seen clinical application mainly for the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of effects related to serotonin receptors, amongst others, highlighting their pharmacological importance. The metabolism and disposition of these derivatives indicate significant tissue distribution and transformation, pointing to their potential utility in brain-targeted therapies (Caccia, 2007).

Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, related to the chemical structure of interest, has shown broad medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory activities, and more. The scaffold's versatility in drug discovery is notable, with many derivatives offering promising leads for various disease targets. The structure-activity relationship (SAR) studies underscore the potential for further exploitation of this privileged scaffold in developing new drug candidates (Cherukupalli et al., 2017).

Optoelectronic Applications of Pyrimidine Derivatives

In the realm of materials science, quinazoline and pyrimidine derivatives, closely related to the queried compound, have been explored for their optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, have shown great value in creating novel optoelectronic materials. Their applications span across electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the compound's versatility beyond pharmacological uses (Lipunova et al., 2018).

Pyrimidine Derivatives in Anti-inflammatory and Anticancer Activities

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory and anticancer activities. Their mechanism of action involves modulating the expression and activities of various inflammatory mediators and cancer progression-related genes and proteins. This highlights the potential of pyrimidine-based compounds, including those related to the chemical compound , in the development of new therapeutics for inflammation and cancer (Rashid et al., 2021).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN7O2/c22-15-1-3-17(4-2-15)28-21-19(13-25-28)20(23-14-24-21)27-11-9-26(10-12-27)16-5-7-18(8-6-16)29(30)31/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPQUFZGQDGJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-4-[4-(4-nitrophenyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.